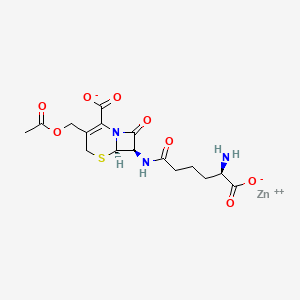

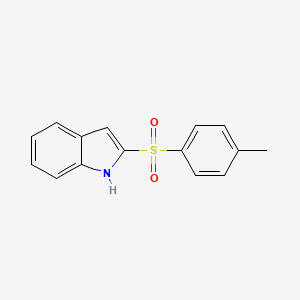

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride

Descripción general

Descripción

Methanesulfonyl chloride, also known as mesyl chloride, is an organosulfur compound with the formula CH3SO2Cl123. It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines1. It is used to make methanesulfonates and to generate the elusive molecule sulfene1.

Synthesis Analysis

Methanesulfonyl chloride is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction1. Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene1.

Molecular Structure Analysis

The chemical formula for methanesulfonyl chloride is CH3SO2Cl1. A single chemical unit of methanesulfonyl chloride contains a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms4.

Chemical Reactions Analysis

Methanesulfonyl chloride is highly reactive and is a precursor to many compounds1. It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base14.

Physical And Chemical Properties Analysis

Methanesulfonyl chloride appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor45. It is soluble in alcohol, ether, and most organic solvents, but is reactive to water15. Its molar mass is 114.54 g·mol−1, and it has a density of 1.480 g/cm31. The melting point is -32°C, and the boiling point is 161°C at 730 mmHg15.

Aplicaciones Científicas De Investigación

Application in Organic Synthesis

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride has been utilized in various organic synthesis processes. For instance, it's used as an intermediate in the synthesis of compounds like (E)-1-Benzyl-3-(1-iodoethylidene)piperidine. This process involves nucleophile-promoted alkyne-iminium ion cyclizations, showcasing the versatility of this compound in creating structurally complex molecules (Arnold et al., 2003).

Antimicrobial Activity

Research indicates that derivatives of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride exhibit significant antimicrobial activities. A study synthesizing 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated potent antimicrobial effects against bacterial and fungal pathogens, highlighting the potential of these derivatives in combating infections (Vinaya et al., 2009).

In Catalyst Design

The compound is also instrumental in the development of catalysts. For example, 1,4-disulfopiperazine-1,4-diium chloride, a related compound, has been employed as an ionic catalyst for synthesizing phthalazine derivatives, demonstrating its efficacy in facilitating complex chemical reactions (Shirini et al., 2017).

Structural Analysis and Crystallography

Structural analysis and crystallography studies have been conducted on derivatives of this compound. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, derived from similar sulfonyl compounds, provides insights into the molecular configurations and interactions of these compounds (Girish et al., 2008).

Use in Battery Technology

Derivatives of 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride have found applications in battery technology. Studies on binary electrolytes combining ionic liquids like N-butyl-methyl piperidinium bis(trifluoro-methylsulfonyl)imide with sulfones demonstrate improved performance in lithium-ion batteries, suggesting the utility of these compounds in enhancing energy storage technologies (Xiang et al., 2013).

Safety And Hazards

Methanesulfonyl chloride is classified as corrosive to metals, toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage6. It may cause an allergic skin reaction, be fatal if inhaled, and may cause respiratory irritation6. It is also harmful to aquatic life6. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound67.

Direcciones Futuras

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!

Propiedades

IUPAC Name |

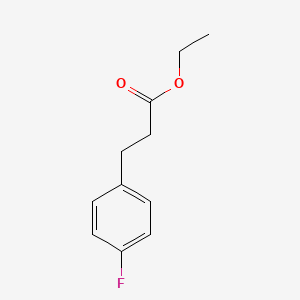

1-methylsulfonylpiperidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3S/c1-13(11,12)9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDMYXJXBUZNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477826 | |

| Record name | 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-4-piperidinecarbonyl chloride | |

CAS RN |

241138-40-9 | |

| Record name | 1-(Methylsulfonyl)-4-piperidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methanesulfonylpiperidine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)

![1-[(2-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1365232.png)

![(3S,7R,8AS)-3-methyloctahydropyrrolo-[1,2-a]pyrazin-7-ol](/img/structure/B1365252.png)

![N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentanamine](/img/structure/B1365254.png)